5-BROMO-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE
Description
5-BROMO-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE is a heterocyclic compound that contains a thiazole ring and a thiophene ring.
Properties
IUPAC Name |
5-bromo-N-(5-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS2/c1-5-4-11-9(14-5)12-8(13)6-2-3-7(10)15-6/h2-4H,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGQGQVYYZWELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-BROMO-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide to form an intermediate, which is then reacted with thiophene-2-carboxylic acid . The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-BROMO-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
5-BROMO-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its electronic properties and potential use in organic electronics and photovoltaic devices.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 5-BROMO-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-BROMO-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE can be compared with other thiazole and thiophene derivatives. Similar compounds include:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which have antimicrobial and antiretroviral properties, respectively.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and its derivatives, which are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific structure, which combines both thiazole and thiophene rings, potentially offering unique properties and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
